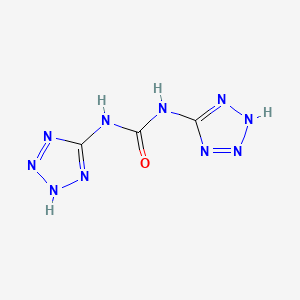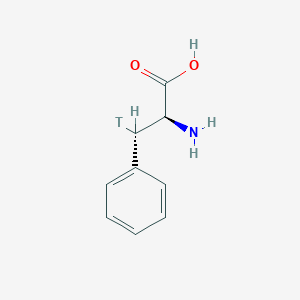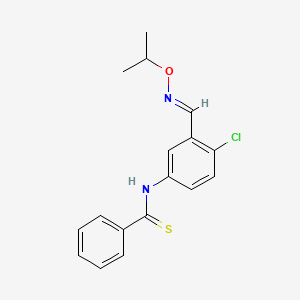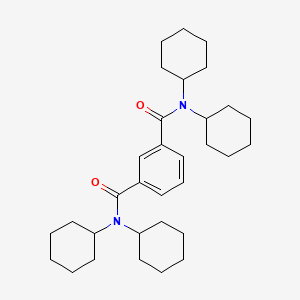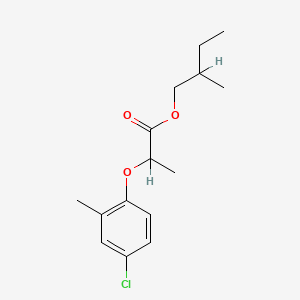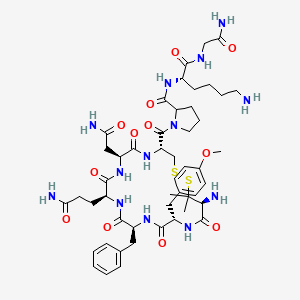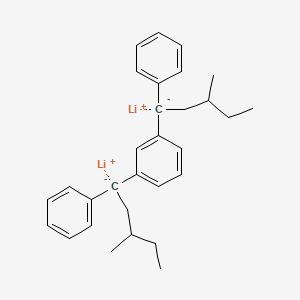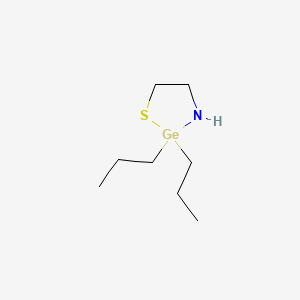
2,2-Dipropyl-1,3,2-thiazagermolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C8H19GeNS It is a member of the thiazagermolidine family, characterized by the presence of germanium and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
GeCl4+R2C=NSH→C8H19GeNS+HCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of germanium oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding germanium hydrides.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and sulfoxides.
Reduction: Germanium hydrides.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dipropyl-1,3,2-thiazagermolidine has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the development of new materials, including semiconductors and polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,2-Dipropyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and inhibition of specific metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1,3,2-thiazagermolidine
- 2,2-Diethyl-1,3,2-thiazagermolidine
- 2,2-Dibutyl-1,3,2-thiazagermolidine
Comparison: 2,2-Dipropyl-1,3,2-thiazagermolidine is unique due to its specific alkyl group (propyl) attached to the thiazagermolidine ring. This structural variation imparts distinct chemical and physical properties, such as different reactivity and solubility, compared to its analogs with methyl, ethyl, or butyl groups.
Eigenschaften
CAS-Nummer |
84260-29-7 |
|---|---|
Molekularformel |
C8H19GeNS |
Molekulargewicht |
233.94 g/mol |
IUPAC-Name |
2,2-dipropyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C8H19GeNS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
PRXRZGMOJBVEEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Ge]1(NCCS1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


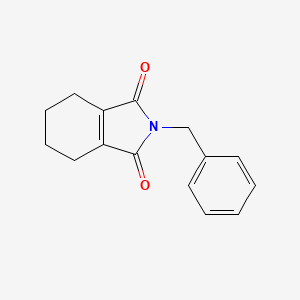
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
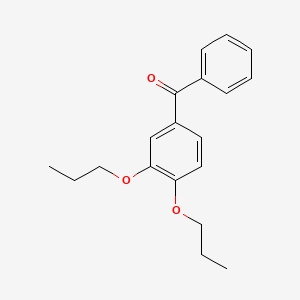
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
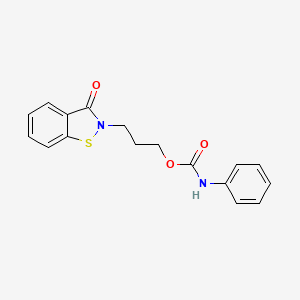
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
